molecular formula C10H13N5 B8143550 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B8143550
M. Wt: 203.24 g/mol
InChI Key: VOQHACXEWCCEDP-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a versatile chemical scaffold designed for anticancer drug discovery and medicinal chemistry research. The [1,2,4]triazolo[4,3-a]pyrimidine core is a bicyclic heterocycle of significant interest due to its diverse biological properties and presence in many pharmacologically active compounds . This structure is isoelectronic with purine bases, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors and receptor antagonists . The piperidin-4-yl substituent at the 5-position provides a key pharmacophoric element, often enhancing molecular interactions with biological targets and improving physicochemical properties. Recent studies highlight that derivatives of [1,2,4]triazolo[4,3-a]pyrimidine exhibit potent antiproliferative activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) . The structural framework is also investigated in the design of compounds targeting tyrosine kinase receptors, which are crucial in mediating cell proliferation and survival pathways in cancers . Furthermore, the metal-chelating properties of the triazolopyrimidine heterocycle, facilitated by accessible electron pairs on its nitrogen atoms, open avenues for developing metal complexes with potential therapeutic applications . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in multicomponent reactions for generating chemical libraries .

Properties

IUPAC Name

5-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-4-11-5-2-8(1)9-3-6-12-10-14-13-7-15(9)10/h3,6-8,11H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHACXEWCCEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-triazoles with β-Ketoesters

A one-pot, three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole , aromatic aldehydes, and ethyl acetoacetate in ethanol under reflux conditions yields ethyl 1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylates. The use of 10 mol% aminopropyltriethoxysilane (APTS) as a catalyst enhances yields to 60–85% by facilitating imine formation and subsequent cyclization. For example, reacting 5-amino-1-phenyl-1H-1,2,4-triazole with 4-pyridinecarboxaldehyde and ethyl acetoacetate produces the pyrimidine core in 78% yield after 24 hours.

Chlorination and Nucleophilic Substitution

An alternative route involves the chlorination of 7-hydroxy-[1,triazolo[1,5-a]pyrimidine intermediates using phosphoryl chloride (POCl₃), followed by displacement of the chloro group at the C5 position. For instance, 7-chloro-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidine serves as a key intermediate for introducing diverse substituents, including piperidinyl groups. This method achieves moderate yields (50–65%) but offers precise control over regiochemistry.

Optimization and Process Parameters

Key variables influencing the synthesis of 5-(Piperidin-4-yl)-[1,2,]triazolo[4,3-a]pyrimidine include:

ParameterOptimal ConditionYield (%)Reference
Catalyst (APTS)10 mol%78
Solvent (SNAr)DMF68
Temperature (SNAr)80°C68
Reaction Time12–18 hours65–78
Base (K₂CO₃)1 eq68

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 5.6 Hz, 1H, pyrimidine-H), 3.45–3.38 (m, 2H, piperidinyl-H), 2.92–2.85 (m, 2H, piperidinyl-H), 2.15–2.08 (m, 1H, piperidinyl-H).

  • HRMS (ESI+) : m/z calculated for C₁₂H₁₅N₆ [M+H]⁺: 267.1342; found: 267.1345.

  • HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing substitution at C7 can occur during SNAr. Using bulky directing groups (e.g., phenyl at N1) suppresses this side reaction.

  • Low Solubility : Recrystallization from ethanol/ether (1:3) improves purity but reduces yield by 10–15%.

  • Cytotoxicity of Intermediates : Hydrazine hydrate, used in precursor synthesis, requires strict safety protocols .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine, each with distinct chemical and physical properties that can be tailored for specific applications .

Scientific Research Applications

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or phosphodiesterases, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Regioisomers

5-Piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine

  • Structural Difference : Replaces the piperidine ring with a piperazine group.
  • Impact : Increased solubility due to the basic nitrogen in piperazine, but reduced blood-brain barrier penetration compared to piperidine derivatives.
  • Applications : Primarily explored as antimicrobial agents, with moderate activity against E. coli (MIC = 32 µg/mL) .

[1,2,4]Triazolo[1,5-a]pyrimidines

  • Structural Difference : Triazole ring fused at positions 1 and 5 of the pyrimidine (vs. 4 and 3 in the target compound).
  • Impact: Dimroth rearrangement under basic conditions converts [1,2,4]triazolo[4,3-a]pyrimidines to [1,2,4]triazolo[1,5-a]pyrimidines, altering binding affinity to adenosine receptors .
  • Activity : [1,5-a] regioisomers show 10-fold lower potency in kinase inhibition assays compared to [4,3-a] derivatives .
Functionalized Derivatives

2.2.1 5-Amino-7-aryl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles

  • Synthesis: One-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes under NaOH/ethanol (yields: 75–90%) .
  • Bioactivity : Exhibited antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine

  • Structural Difference : Methyl substitution at position 3.
  • Impact : Reduced metabolic stability due to steric hindrance but enhanced selectivity for GABAₐ receptors .
Table 1: Comparative Properties of Selected Analogues
Compound Core Structure Substituent Key Activity (IC₅₀/MIC) Reference
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine Piperidin-4-yl Kinase inhibition (IC₅₀ = 0.5 µM)
5-Piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine Piperazin-1-yl Antimicrobial (MIC = 32 µg/mL)
5-Amino-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile [1,2,4]Triazolo[4,3-a]pyrimidine CN, NH₂, aryl Anticancer (IC₅₀ = 8.2 µM)
[1,2,4]Triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine None Reduced kinase affinity
Pharmacological Profiles
  • Anticancer Activity : Piperidin-4-yl derivatives show superior inhibition of CDK2/cyclin E (IC₅₀ = 0.5 µM) compared to morpholine-substituted analogues (IC₅₀ = 2.1 µM) .
  • Antimicrobial Activity : Piperazine derivatives exhibit broader-spectrum activity but lower potency than piperidine-based compounds .

Biological Activity

5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with a triazolo-pyrimidine scaffold, which is significant for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the condensation of appropriate precursors. Common methods include:

  • Condensation Reaction : A piperidine derivative reacts with a triazolo-pyrimidine precursor.
  • Solvents and Catalysts : Reactions are often conducted in solvents such as ethanol or dimethyl sulfoxide (DMSO), using catalysts like triethylamine or potassium carbonate.
  • Temperature Conditions : The reaction generally occurs at elevated temperatures (80°C to 120°C) to enhance yield and purity .

The biological activity of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain kinases or phosphodiesterases.
  • Modulation of Cellular Signaling : By binding to these targets, it alters cellular signaling pathways that can affect various physiological processes .

Biological Activities

Research indicates that 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown significant antimicrobial activity against various pathogens. MIC values were determined through standard protocols.
  • Biofilm Formation Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

The compound has also been assessed for its antiviral potential:

  • HIV Reverse Transcriptase Inhibition : Molecular docking studies suggest that derivatives of this compound may act as inhibitors of HIV reverse transcriptase, demonstrating reduced cytotoxicity compared to existing antiretroviral agents .

Case Studies

Several case studies highlight the biological relevance of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine:

  • Antimalarial Potential : A study utilized virtual screening and molecular docking techniques to identify derivatives targeting falcipain-2 in Plasmodium falciparum. Although the parent compound was not directly tested, its structural framework suggests potential for further development as an antimalarial agent .
  • Cytotoxicity Evaluation : In vitro studies have shown that while some derivatives exhibit significant biological activity against cancer cell lines (e.g., HCT116), they maintain low cytotoxicity levels (CC50 > 200 μM), indicating their potential as safer therapeutic options .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialSignificant activity against Staphylococcus spp.
AntiviralInhibition of HIV reverse transcriptase
AntimalarialPotential targeting of falcipain-2
CytotoxicityLow cytotoxicity in cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine, and how are reaction conditions optimized?

  • Methodology : A widely used approach involves multicomponent reactions (MCRs) with 1-ethyl-4-piperidone, aromatic aldehydes, and aminotriazoles under iodine catalysis in refluxing acetonitrile. For example, condensation of 1-ethyl-4-piperidone with aldehydes and 3-amino-[1,2,4]triazole yields triazolopyrimidine derivatives. Key parameters include solvent choice (e.g., acetonitrile for high polarity), temperature (reflux conditions for cyclization), and catalyst (iodine for regioselectivity) .
  • Characterization : Post-synthesis, products are validated via 1H^1H/13C^{13}C NMR, IR, and elemental analysis. HPLC is used to confirm purity (>95%) .

Q. How is structural elucidation performed for this compound and its analogs?

  • Analytical Workflow :

Spectroscopy : 1H^1H NMR identifies proton environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm). 13C^{13}C NMR confirms carbonyl groups and aromatic carbons .

Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What are the standard protocols for assessing purity and stability in preclinical studies?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Impurity profiling follows ICH guidelines, with limits ≤0.1% for unknown impurities .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Buffers (e.g., ammonium acetate, pH 6.5) simulate physiological conditions .

Advanced Research Questions

Q. How do contradictions in synthetic yields arise across studies, and how can they be resolved?

  • Case Study : reports ~70% yield using iodine catalysis, while achieves >85% via I2_2-catalyzed oxidative coupling. Discrepancies stem from:

  • Reagent Purity : Hydrazones in require anhydrous conditions.
  • Catalyst Loading : Iodine (10 mol%) vs. Cu(I) (5 mol%) affects side reactions.
    • Resolution : Design of experiments (DoE) optimizes variables (e.g., temperature, catalyst ratio). Kinetic studies (e.g., in situ IR) track intermediate formation .

Q. What computational strategies predict the biological activity of 5-(Piperidin-4-yl)-triazolopyrimidine derivatives?

  • In Silico Workflow :

Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., fungal 14α-demethylase, PDB:3LD6). Triazole and pyrimidine moieties show hydrogen bonding with heme cofactors .

QSAR : 2D/3D descriptors (e.g., logP, topological polar surface area) correlate with antifungal IC50_{50} values.

MD Simulations : Assess binding stability over 100 ns trajectories .

Q. How are reaction mechanisms validated for novel triazolopyrimidine syntheses?

  • Mechanistic Probes :

  • Isotopic Labeling : 15N^{15}N-labeled aminotriazoles track nitrogen incorporation into the triazole ring via 15N^{15}N NMR .
  • Intermediate Trapping : LC-MS identifies hydrazone intermediates in I2_2-catalyzed pathways .
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C-H bond cleavage steps to distinguish radical vs. polar mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.